

A Technical Guide to 1-(Benzyloxy)propan-2-ol: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: (R)-(-)-1-Benzyloxy-2-propanol

Cat. No.: B032081

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Introduction

1-(Benzyloxy)propan-2-ol is a chiral organic compound that serves as a versatile building block in stereoselective organic synthesis. Its structure, featuring a secondary alcohol and a benzyl ether, makes it a valuable intermediate in the preparation of more complex, enantiomerically pure molecules. The compound exists as two distinct enantiomers, (R)-(-)-1-(benzyloxy)propan-2-ol and (S)-(+)-1-(benzyloxy)propan-2-ol, whose specific stereochemistry is crucial for its applications. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications for researchers in chemistry and drug development.

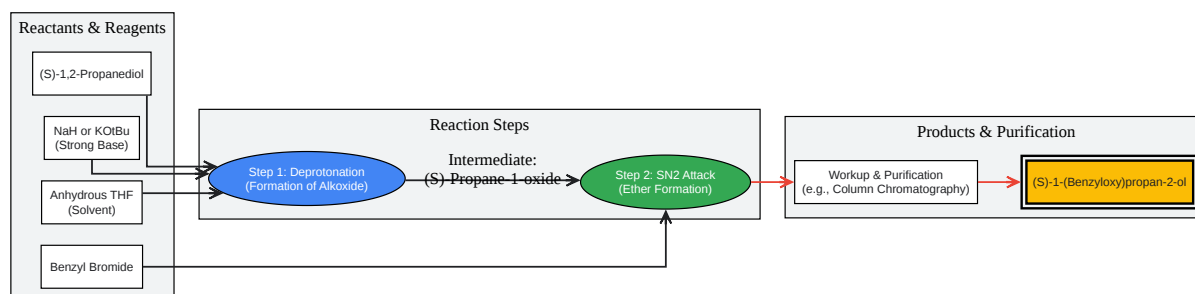
Chemical and Physical Properties

The IUPAC name for this compound is 1-(benzyloxy)propan-2-ol[1] or, alternatively, 1-phenylmethoxypropan-2-ol[2]. The presence of a chiral center at the second carbon position gives rise to its R and S enantiomers. The quantitative physicochemical properties are summarized in the table below.

Property	(R)-(-)-Enantiomer	(S)-(+)-Enantiomer	Racemic Mixture
Molecular Formula	C ₁₀ H ₁₄ O ₂	C ₁₀ H ₁₄ O ₂	C ₁₀ H ₁₄ O ₂ [2][3]
Molecular Weight	166.22 g/mol [4][5]	166.22 g/mol [6]	166.22 g/mol [2]
CAS Number	89401-28-5[4][5]	85483-97-2[3][6]	13807-91-5[2]
Appearance	Colorless Liquid	Colorless to Almost Colorless Liquid[7]	-
Density	1.027 g/mL at 25 °C[4][5]	1.044 g/mL at 25 °C[6]	-
Boiling Point	-	-	263.8 ± 15.0 °C[8]
Refractive Index (n _{20/D})	1.510[4][5]	1.510[6]	-
Optical Activity ([α] _{20/D})	-14° (c=1 in chloroform)[4][5]	+14.5° (c=1 in chloroform)[6]	Not applicable
Flash Point	>109.9 °C[4][5]	108.8 °C[6]	-

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing 1-(benzyloxy)propan-2-ol is the Williamson ether synthesis. This S_N2 reaction involves the deprotonation of a suitable chiral diol, such as (S)-1,2-propanediol, followed by nucleophilic attack on a benzyl halide. The primary hydroxyl group of 1,2-propanediol is less sterically hindered and more acidic than the secondary hydroxyl, allowing for regioselective benzylation under controlled conditions with a strong base.



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